molecular formula C9H9ClN4OS B1374955 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine CAS No. 1137278-42-2

4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine

Cat. No.: B1374955
CAS No.: 1137278-42-2
M. Wt: 256.71 g/mol
InChI Key: IDEMCEDIFJOUMT-UHFFFAOYSA-N
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Description

4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine is a heterocyclic compound with the molecular formula C9H9ClN4OS It is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a morpholine group attached at the 7-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable chloropyrimidine derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired thiazolopyrimidine core. The morpholine group is then introduced via nucleophilic substitution using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
  • 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)thiomorpholine
  • 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)piperidine

Uniqueness

4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and ability to interact with biological targets, while the thiazolopyrimidine core provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

4-(5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMCEDIFJOUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727510
Record name 5-Chloro-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137278-42-2
Record name 5-Chloro-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Chloro-2-(methylsulfonyl)-7-morpholinothiazolo[4,5-d]pyrimidine was slurried in dry methanol/tetrahydrofuran (1:10). The solution was cooled to 0° C. under nitrogen and sodium borohydride (1.1 eq) was added in four portions. The solution was stirred at 0° C. for 30 min. An additional 0.1 eq sodium borohydride was added if necessary. The solvent was removed under vacuum and the resulting residue was purified by silica gel chromatography isocratic 1:1 methylene chloride:ethylacetate. The resulting white solid of 4-(5-chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine 16 was isolated.
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5-Chloro-2-(methylsulfonyl)-7-morpholinothiazolo[4,5-d]pyrimidine
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methanol tetrahydrofuran
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Synthesis routes and methods II

Procedure details

A mixture of 5,7-dichlorothiazolo[4,5-d]pyrimidine 42, morpholine (8.11 mL, 2.2 eq.) and MeOH (150 mL) was stirred at room temperature for 1 h. The reaction mixture was then filtered, washed with water and MeOH, to yield 4-(5-chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine 16 as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine
Reactant of Route 2
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine

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